molecular formula C19H18N2O5 B2788649 ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879587-40-3

ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2788649
CAS No.: 879587-40-3
M. Wt: 354.362
InChI Key: KNRHPCRSTBIAKA-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a synthetic organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2,4-dihydroxyphenyl group and an ethyl benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves a multi-step process. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the esterification of the pyrazole derivative with ethyl 4-hydroxybenzoate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both hydroxyl and ester functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

ethyl 4-[[3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(24)12-4-7-14(8-5-12)26-18-11(2)20-21-17(18)15-9-6-13(22)10-16(15)23/h4-10,22-23H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRHPCRSTBIAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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